molecular formula C17H20N4O2S B2864497 N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide CAS No. 1226442-08-5

N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

Cat. No. B2864497
CAS RN: 1226442-08-5
M. Wt: 344.43
InChI Key: ZRDKQJXKLWZRPE-UHFFFAOYSA-N
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Description

“N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide” is a pincer-type tricationic compound . The tricationic pro-ligand (C 20 H 22 N 5 O 2) 3+ features two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group .


Synthesis Analysis

The synthesis of this compound involves the formation of a tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group .


Molecular Structure Analysis

The molecular structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts . The central N -methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N -methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .


Chemical Reactions Analysis

The compound features three triflate anions (CF 3 SO 3−) in the asymmetric unit . Two of the triflate ligands in the structure are connected to the pincer cation by strong N–H⋯O hydrogen bonds .


Physical And Chemical Properties Analysis

The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4% . The pairwise interaction energy calculations indicate that the crystal structure was stabilized by a combination of electrostatic and dispersion forces in the crystal lattice .

Scientific Research Applications

Synthesis and Characterization

A study by Kambappa et al. (2017) involved the synthesis of novel piperidine-carboxamide derivatives, focusing on their anti-angiogenic and DNA cleavage activities. This research highlights the potential of piperidine analogs in cancer therapy, demonstrating their ability to inhibit blood vessel formation and interact with DNA. These findings are crucial for understanding the therapeutic potential of compounds like N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide in cancer treatment, particularly in targeting angiogenesis and DNA integrity within cancer cells (Vinaya Kambappa et al., 2017).

Molecular Interaction and Antagonistic Activity

Research conducted by Shim et al. (2002) examined the molecular interaction of a cannabinoid receptor antagonist, which shares structural similarities with N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide. The study provided insights into how structural elements of such compounds contribute to their binding and antagonistic activities at receptor sites. This knowledge is valuable for the design of targeted therapies in neurological disorders, where receptor modulation plays a critical role (J. Shim et al., 2002).

Anticancer Activity

Kumar et al. (2013) explored the anticancer activity of piperazine-dione derivatives, including compounds structurally related to N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide. The study highlighted the potential of these compounds in inducing cytotoxic effects against various cancer cell lines, suggesting their utility in developing new cancer therapies. This research underscores the significance of piperidine derivatives in the search for effective anticancer agents (Sandeep Kumar et al., 2013).

Novel Synthesis Processes

Wei et al. (2016) developed a scalable and efficient synthesis process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a compound with structural similarities to N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide. This research is crucial for the pharmaceutical industry, as it provides a cost-effective and high-yield method for producing piperazine derivatives, which can be further explored for various therapeutic applications (Daiyan Wei et al., 2016).

properties

IUPAC Name

4-N-pyridin-2-yl-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-16(20-15-5-1-2-8-18-15)13-6-9-21(10-7-13)17(23)19-12-14-4-3-11-24-14/h1-5,8,11,13H,6-7,9-10,12H2,(H,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDKQJXKLWZRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=N2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

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